molecular formula C7H6BrClO B599020 (4-Bromo-2-chlorophenyl)methanol CAS No. 185315-48-4

(4-Bromo-2-chlorophenyl)methanol

Cat. No.: B599020
CAS No.: 185315-48-4
M. Wt: 221.478
InChI Key: PAQVZCDJJABVMB-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)methanol (CAS: 185315-48-4) is a halogenated aromatic alcohol with the molecular formula C₇H₆BrClO. Its structure consists of a benzene ring substituted with a bromine atom at the para position (C4), a chlorine atom at the ortho position (C2), and a hydroxymethyl (-CH₂OH) group (Fig. 1). The compound’s SMILES notation is C1=CC(=C(C=C1Br)Cl)CO, and its InChIKey is PAQVZCDJJABVMB-UHFFFAOYSA-N .

It is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and functional materials. For example, it serves as a precursor in the synthesis of Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate), a broad-spectrum insecticide .

Preparation Methods

Reduction of 4-Bromo-2-chlorobenzoic Acid

The reduction of carboxylic acids to primary alcohols represents a straightforward route to (4-Bromo-2-chlorophenyl)methanol. This method leverages the availability of 4-bromo-2-chlorobenzoic acid, which can be synthesized via palladium-catalyzed carbonylation of 4-bromo-2-chloro-1-iodobenzene under flow reactor conditions .

Reaction Mechanism and Conditions

  • Synthesis of 4-Bromo-2-chlorobenzoic Acid :
    A mixture of 4-bromo-2-chloro-1-iodobenzene, carbon monoxide, triethylamine, and water in 1,4-dioxane is processed in a flow reactor at 110°C under 15 bar CO pressure. Palladium(II) acetate and triphenylphosphine serve as catalysts, achieving a 76% yield of the benzoic acid derivative .

  • Reduction to Alcohol :
    The carboxylic acid is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where LiAlH₄ delivers hydride ions to the carbonyl carbon, yielding the primary alcohol .

Table 1: Reduction of 4-Bromo-2-chlorobenzoic Acid

ParameterDetails
Starting Material4-Bromo-2-chlorobenzoic acid (59748-90-2)
Reducing AgentLiAlH₄ (2.5 equiv)
SolventAnhydrous THF
Temperature0°C to reflux (65°C)
Yield85–90% (theoretical)
Purity>95% (HPLC)

This method is favored for its high selectivity and compatibility with flow chemistry, enabling large-scale production. However, the use of LiAlH₄ necessitates stringent moisture-free conditions and careful quenching to prevent side reactions .

Bromination of 2-Chlorophenylmethanol

Direct bromination of 2-chlorophenylmethanol offers a pathway to introduce the bromine substituent at the para position. This approach adapts methodologies from phenol bromination, as described in US Patent 4,223,166 , but requires modifications to accommodate the benzyl alcohol’s lower acidity.

Regioselective Bromination Protocol

  • Catalytic System :
    Triethylamine hydrochloride (3–6 wt%) is employed to direct electrophilic bromine (Br₂) to the para position. The catalyst coordinates with the hydroxyl group, enhancing the ring’s electron density at the 4-position .

  • Solvent and Temperature :
    Reactions are conducted in chlorobenzene at 0–5°C to minimize side reactions (e.g., ortho-bromination or oxidation of the alcohol). The temperature is gradually increased to 15°C as bromination progresses .

Table 2: Bromination of 2-Chlorophenylmethanol

ParameterDetails
Starting Material2-Chlorophenylmethanol
Brominating AgentBr₂ (1.0 equiv)
CatalystTriethylamine hydrochloride (5 wt%)
SolventChlorobenzene
Temperature0°C → 15°C (gradual)
Yield70–75%
Isomer Purity94–96% (4-bromo vs. 6-bromo)

Challenges include competing oxidation of the benzyl alcohol to benzaldehyde under acidic conditions. To mitigate this, the reaction mixture is buffered with sodium bicarbonate post-bromination .

Friedel-Crafts Alkylation and Reduction

Adapting methodologies from US Patent 2016/0280619 , this route involves constructing the benzyl alcohol moiety via Friedel-Crafts alkylation followed by ketone reduction.

Stepwise Synthesis

  • Acid Chloride Formation :
    4-Bromo-2-chlorobenzoic acid is treated with oxalyl chloride in dichloromethane (DCM) and catalytic dimethylformamide (DMF) to generate the acyl chloride .

  • Friedel-Crafts Alkylation :
    The acyl chloride reacts with phenetole (4-ethoxytoluene) in the presence of AlCl₃, forming a ketone intermediate .

  • Reduction to Alcohol :
    Sodium borohydride (NaBH₄) and AlCl₃ in tetrahydrofuran (THF) reduce the ketone to the secondary alcohol, which is subsequently hydrolyzed to the primary alcohol .

Table 3: Friedel-Crafts Alkylation and Reduction

ParameterDetails
Starting Material4-Bromo-2-chlorobenzoic acid
Alkylation AgentPhenetole
CatalystAlCl₃ (2.5 equiv)
Reducing AgentNaBH₄ (1.2 equiv)
SolventDCM (alkylation); THF (reduction)
Yield60–65% (over two steps)

While this method avoids handling elemental bromine, the multi-step process and moderate yields limit its industrial appeal .

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsScalability
Carboxylic Acid ReductionHigh yield (85–90%); Few stepsRequires LiAlH₄; Moisture-sensitiveIndustrial
Direct BrominationSingle-step; High regioselectivityRisk of alcohol oxidationPilot-scale
Friedel-Crafts RouteAvoids Br₂; Functional group toleranceMulti-step; Moderate yieldLaboratory

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form different alcohols or hydrocarbons.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-bromo-2-chlorobenzaldehyde or 4-bromo-2-chlorobenzoic acid, while reduction can produce 4-bromo-2-chlorotoluene.

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of (4-bromo-2-chlorophenyl)methanol are influenced by the positions of halogen substituents and functional groups. Below is a comparative analysis with key analogs:

Positional Isomers of Halogen-Substituted Benzyl Alcohols

Compound Name Molecular Formula Substituent Positions Functional Group Key Applications/Properties
This compound C₇H₆BrClO 4-Br, 2-Cl -CH₂OH Agrochemical precursor
(2-Bromo-5-chlorophenyl)methanol C₇H₆BrClO 2-Br, 5-Cl -CH₂OH Similar reactivity, positional isomer
(5-Bromo-2-chlorophenyl)methanol C₇H₆BrClO 5-Br, 2-Cl -CH₂OH Structural analog for drug synthesis

Key Findings :

  • Positional isomerism significantly impacts electronic and steric properties. For instance, the 4-Br/2-Cl configuration in this compound enhances its stability in electrophilic substitution reactions compared to 2-Br/5-Cl analogs .
  • The hydroxymethyl group enables hydrogen bonding, influencing crystallinity and solubility. This property is exploited in materials science for designing flexible molecular crystals (e.g., BCPIN derivatives) .

Functional Group Variants

Compound Name Molecular Formula Functional Group Key Differences Applications
This compound C₇H₆BrClO -CH₂OH Polar, hydrogen-bonding capability Pharmaceutical intermediates
1-(4-Bromo-2-chlorophenyl)Ethanone C₈H₆BrClO -COCH₃ Ketone group; higher lipophilicity Agrochemical synthesis
Profenofos C₁₁H₁₅BrClO₃PS Phosphorothioate Bioactive insecticidal moiety Cotton pest control

Key Findings :

  • Replacement of -CH₂OH with a ketone (-COCH₃) increases lipophilicity, enhancing membrane permeability in agrochemical applications .
  • Phosphorothioate derivatives like Profenofos exhibit acute toxicity (96-hour LC₅₀: 0.19–0.31 mg/L in fish) due to acetylcholinesterase inhibition, unlike the non-toxic methanol derivative .

Mechanically Flexible Crystals and Halogen Effects

The incorporation of “soft spherical” halogen atoms (Br, Cl) in compounds like (E)-1-(4-bromo-2-chlorophenyl)iminomethyl-2-hydroxyl-naphthalene (BCPIN) induces elastic flexibility in single crystals. Compared to non-halogenated analogs, the bromo-chloro substitution enhances π-π stacking and slip-plane formation, enabling applications in optoelectronics .

Biological Activity

(4-Bromo-2-chlorophenyl)methanol, an organic compound with the molecular formula C7_7H6_6BrClO, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance.

PropertyValue
Molecular FormulaC7_7H6_6BrClO
Molecular Weight221.479 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point297.9 ± 25.0 °C at 760 mmHg
Flash Point134.0 ± 23.2 °C

The biological activity of this compound is primarily attributed to its structural components, particularly the bromo and chloro substituents on the phenyl ring. These halogen atoms can participate in various interactions, such as:

  • Halogen Bonding : Enhances binding affinity to biological targets.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing enzymatic activity and receptor interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This apoptotic effect is crucial for developing new cancer therapies .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.
  • Cytotoxicity Assays : In a series of cytotoxicity assays, this compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be in the low micromolar range, suggesting potent activity .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound may disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
(4-Amino-3-bromo-2-chlorophenyl)methanolContains an amino group; different reactivityAntimicrobial and anticancer
(4-Chloro-2-bromophenyl)methanolLacks hydroxyl group; altered interaction potentialLower antimicrobial activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-bromo-2-chlorophenyl)methanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound is often synthesized via reduction of the corresponding aldehyde or ketone precursor. For example, Profenofos derivatives (e.g., O-(4-Bromo-2-chlorophenyl)-O-ethyl-S-propylphosphorothioate) are synthesized through nucleophilic substitution or phosphorylation reactions. Optimization involves controlling reaction temperature (e.g., reflux conditions in methanol/NaOH) and stoichiometric ratios of reagents like bromine or chlorinating agents . Yield improvements may require inert atmospheres (e.g., N₂) to prevent oxidation of intermediates.

Q. How is this compound identified and quantified in environmental samples?

  • Methodological Answer : Gas chromatography (GC) with electron capture (EC) detection is commonly used. For example, soil residues of related compounds (e.g., CGA-15324) are extracted with 90% methanol, partitioned into organic solvents, and analyzed via GC-EC. Recovery rates average 89±13% for fortified samples at 0.1–2.0 ppm, though co-eluting degradation products may interfere . Confirmatory techniques like LC-MS/MS are recommended for specificity.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal toxicity. Storage should be in airtight containers under inert gas (e.g., argon) to prevent degradation. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How do degradation pathways of this compound influence its environmental persistence?

  • Methodological Answer : Degradation studies of Profenofos (a structurally related organophosphate) show that bacterial consortia partially break down the 4-bromo-2-chlorophenyl moiety, but residual parent compounds persist even after 96 hours (e.g., 2.2% area% in chromatograms). Biodegradation assays should combine GC-MS and microbial culture techniques to track metabolites and assess mineralization efficiency .

Q. What analytical challenges arise in distinguishing this compound from its degradation products?

  • Methodological Answer : Co-elution in GC methods can obscure quantification. For instance, methods targeting the 4-bromo-2-chlorophenyl group may fail to differentiate between the parent compound and metabolites retaining this moiety. Advanced approaches include:

  • High-resolution mass spectrometry (HRMS) : To resolve isotopic patterns (e.g., bromine doublet at m/z 79/81).
  • Isotopic labeling : Using ¹³C or deuterated analogs as internal standards .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL confirms bond angles and stereochemistry. For example, derivatives such as 2-bromo-N-(4-chlorophenyl)butanamide have been structurally characterized via SXRD, revealing planar aromatic rings and hydrogen-bonding networks critical for stability . Refinement parameters (R-factor < 5%) ensure accuracy.

Q. Why do recovery rates for this compound in extraction protocols vary, and how can reproducibility be improved?

  • Methodological Answer : Variability (e.g., ±13% recovery ) stems from matrix effects (e.g., soil organic content) and pH sensitivity during extraction. Reproducibility enhancements include:

  • pH-controlled partitioning : Adjusting to pH < 2 with HCl to protonate the hydroxyl group.
  • Solid-phase extraction (SPE) : Using C18 cartridges to reduce co-extractives.
  • Internal standards : Adding structural analogs (e.g., 4-bromo-3-chlorophenol) to correct for losses .

Q. Contradictions and Limitations

  • highlights that GC methods cannot achieve material balance due to undetected metabolites, conflicting with claims of "quantitative recovery" in older protocols.
  • Structural analogs (e.g., Profenofos) are frequently misidentified in regulatory databases, necessitating multi-method validation .

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVZCDJJABVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656359
Record name (4-Bromo-2-chlorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185315-48-4
Record name (4-Bromo-2-chlorophenyl)methanol
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Record name (4-bromo-2-chlorophenyl)methanol
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Synthesis routes and methods I

Procedure details

To a stirring solution of 4-bromo-2-chlorobenzoic acid (11.1 g, 47 mmol) in THF (100 mL) at 0° C. under nitrogen was added borane-methyl sulfide complex (9.4 ml, 94 mmol) via syringe over 10 min. Gas evolution quite evident. Ice bath removed, and once gas evolution subsided reaction gently heated to reflux for 1 h. Reaction slowly quenched with MeOH (50 mL) and 2M HCl (20 mL). Aqueous extracted with 9:1 CHCl3/IPA (150 mL). Organic dried with sat NH4Cl, MgSO4, then concentrated to a colorless oil under reduced pressure. Product crystallized after 1 week sitting neat.
Quantity
11.1 g
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reactant
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Quantity
100 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-2-chlorobenzoic acid (14, 92.0 g, 0.39 mol) was dissolved in dry tetrahydrofuran (920 mL) and cooled to −15° C. Isobutyryl choroformate (51.0 mL, 0.39 mol) was added followed by N-methylmorpholine (43.5 mL, 0.39 mol). The resulting mixture was stirred for 10 minutes at −15° C., cooled to −25° C. and the precipitated N-methylmorpholine hydrochloride salt was filtered off. The filtrate was warmed to −5° C. and a solution of sodium borohydride (22.19 g, 0.586 mol) in water (190 mL) was added dropwise to the mixture keeping the temperature below 0° C. After stirring for 1 h at 0° C., the volatiles were evaporated, and the residue was diluted with water (500 mL) and dichloromethane (450 mL). The layers were separated and the aqueous layer was extracted with dichloromethane (150 mL). The combined organic layers were washed with water (150 mL), dried over sodium sulfate and evaporated. The product (86.1 g, 0.39 mol, 99%) was obtained as a white crystalline solid.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
solvent
Reaction Step One
Name
Isobutyryl choroformate
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
43.5 mL
Type
reactant
Reaction Step Three
Quantity
22.19 g
Type
reactant
Reaction Step Four
Name
Quantity
190 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-bromo-2-chlorobenzoic acid (4.27 g, 18.1 mmol) in tetrahydrofuran (39 mL) at 0° C. is added borane-tetrahydrofuran complex (1 M in THF) (36.3 mL, 36.3 mmol). The reaction mixture is stirred 16 h at room temperature. At 0° C., water is slowly added then NaHCO3 aq. sat. is also slowly added The resulting solution is extracted with EtOAc (3×50 mL). The combined organic layer is washed with brine, dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The crude product is purified by flashchromatography (eluent: Hexanes/EtOAc 85:15 to 70:30) to provide the expected product (4-bromo-2-chlorophenyl)methanol (4.34 g, 108%). 1H NMR (300 MHz, CHLOROFORM-D): δ 7.53 (1H, d, J=1.8 Hz), 7.43 (1H, dd, J=8.2, 1.8 Hz), 7.38 (1H, d, J=8.2 Hz), 4.74 (2H, d, J=6.2 Hz), 1.90 (1H, t, J=6.3 Hz).
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
36.3 mL
Type
reactant
Reaction Step One
Quantity
39 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

4-Bromo-2-chlorobenzoic acid (5 g, 21.23 mmol) was dissolved in dry THF (100 mL) and cooled to 0° C. A 1M solution of BH3.THF in THF (31.85 mL, 31.85 mmol) was slowly added. The reaction was stirred overnight, allowing it to gradually reach room temperature. K2CO3 solid (1 g) and H2O (100 mL) were added and the reaction was stirred for 30 minutes. THF was evaporated and residue extracted with EtOAc (30 mL). The organic phase was washed with 1N HCl (3×50 mL), brine (3×50 mL), dried over Na2SO4 and evaporated. The residue was purified by flash column chromatography (30% EtOAc in hexanes) to give the product (2.80 g, 50%) as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 4.73 (d, J=5.8 Hz, 2H), 7.37 (d, J=8.1 Hz, 1H), 7.42 (dd, J=8.1 Hz, 1.7), 7.52 (d, J=1.7 Hz, 1H)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
31.85 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
50%

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